molecular formula C8H10F3NS2 B14209852 (4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole CAS No. 824391-30-2

(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B14209852
CAS No.: 824391-30-2
M. Wt: 241.3 g/mol
InChI Key: IFWYVYLFCZMXRT-YFKPBYRVSA-N
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Description

(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a trifluorobut-3-en-1-yl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.

    Introduction of the Trifluorobut-3-en-1-yl Group: This step involves the nucleophilic substitution of a trifluorobut-3-en-1-yl halide with the thiazole ring, facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The trifluorobut-3-en-1-yl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Modulate Receptors: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.

    Disrupt Membrane Integrity: The compound can integrate into cell membranes, disrupting their integrity and leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure but differ in their substituents.

    Trifluorobut-3-en-1-yl Compounds: Compounds such as trifluorobut-3-en-1-ol and trifluorobut-3-en-1-amine have similar trifluorobut-3-en-1-yl groups but different functional groups.

Uniqueness

(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is unique due to its combination of a thiazole ring, a trifluorobut-3-en-1-yl group, and a methyl group. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

824391-30-2

Molecular Formula

C8H10F3NS2

Molecular Weight

241.3 g/mol

IUPAC Name

(4S)-4-methyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C8H10F3NS2/c1-5-4-14-8(12-5)13-3-2-6(9)7(10)11/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

IFWYVYLFCZMXRT-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1CSC(=N1)SCCC(=C(F)F)F

Canonical SMILES

CC1CSC(=N1)SCCC(=C(F)F)F

Origin of Product

United States

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